molecular formula C19H25N3O2 B1662351 ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate CAS No. 945828-50-2

ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate

Cat. No. B1662351
M. Wt: 327.4 g/mol
InChI Key: SCOOTUMXCXKEAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate is a chemical compound with the molecular formula C19H25N3O2 and a molecular weight of 327.4 g/mol1. It is known to be a positive allosteric modulator of GABAA receptors1.



Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the search results. However, similar compounds are often synthesized using a variety of methods, including the use of amines and carbamates. More specific information would require a detailed literature search or consultation with a chemist.



Molecular Structure Analysis

The molecular structure of this compound is not directly provided in the search results. However, based on its molecular formula, it contains 19 carbon atoms, 25 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms1. Further analysis would require more specific information or tools such as spectroscopy or crystallography.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. However, as a positive allosteric modulator of GABAA receptors, it likely interacts with these receptors in a way that enhances their activity1.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not provided in the search results. However, based on its molecular formula, we know that it has a molecular weight of 327.4 g/mol1.


Scientific Research Applications

Anticancer Properties

Ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate and its analogs have been studied for their potential anticancer properties. These compounds have been found to interact with cellular tubulin, leading to cell cycle arrest at mitosis and exhibiting cytotoxic activity against experimental neoplasms in mice (Temple et al., 1989). Another study highlighted the different activities of chiral isomers of related compounds in biological systems, with the S-isomer being more potent than the R-isomer (Temple & Rener, 1992).

Photodegradation Studies

The compound and its derivatives have been subjects of photodegradation studies. Research has identified various photo-oxidation products of related carbamates, which include aniline, azo compounds, and other materials. These studies provide insights into the stability and degradation pathways of these compounds under light exposure (Beachell & Chang, 1972).

Structural Analysis and Derivatives

The molecular structure and derivatives of related carbamate compounds have been extensively studied. For example, research on N-Carbethoxy-N′-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]thiourea, a similar compound, revealed specific intramolecular hydrogen bonding patterns and crystal structures (Dolzhenko et al., 2010).

Pharmacological Research

There's considerable interest in the pharmacological properties of similar carbamate compounds. For instance, studies have been conducted on ethyl N-[2-(hydroxyacetyl)phenyl]carbamate derivatives, exploring their crystalline structures and potential applications (Garden et al., 2007).

Prodrug Development

These compounds have been explored as prodrugs, which are designed to undergo specific chemical changes in the body to release the active drug. The concept of cyclization-activated prodrugs has been applied to basic carbamates, indicating a method of drug activation that does not rely on enzymatic cleavage but on predictable intramolecular reactions (Saari et al., 1990).

Safety And Hazards

The safety and hazards associated with this compound are not provided in the search results. As with any chemical compound, appropriate safety precautions should be taken when handling it, and Material Safety Data Sheet (MSDS) should be consulted for detailed safety information.


Future Directions

The future directions for research and application of this compound are not provided in the search results. However, given its role as a positive allosteric modulator of GABAA receptors, it may have potential applications in neuroscience or pharmacology1.


Please note that this analysis is based on the available search results and may not be comprehensive. For a more detailed analysis, please consult relevant scientific literature or experts in the field.


properties

IUPAC Name

ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-5-24-19(23)22-18-7-6-15(10-17(18)20)21-11-16-13(3)8-12(2)9-14(16)4/h6-10,21H,5,11,20H2,1-4H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOOTUMXCXKEAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1)NCC2=C(C=C(C=C2C)C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate

CAS RN

945828-50-2
Record name 945828-50-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate
Reactant of Route 2
ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate
Reactant of Route 3
ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate
Reactant of Route 4
Reactant of Route 4
ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate
Reactant of Route 5
ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate
Reactant of Route 6
ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate

Citations

For This Compound
1
Citations
R Mandrioli, M Protti, L Marincich, L Mercolini - Analytica, 2021 - mdpi.com
The term seizures includes a wide array of different disorders with variable etiology, which currently represent one of the most important classes of neurological illnesses. As a …
Number of citations: 2 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.